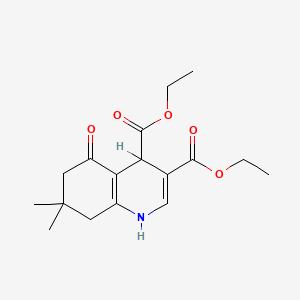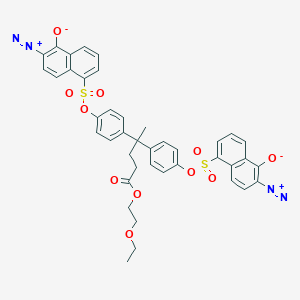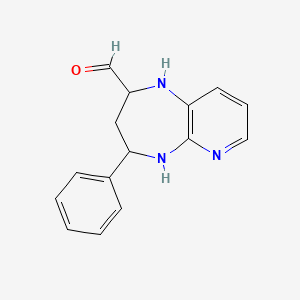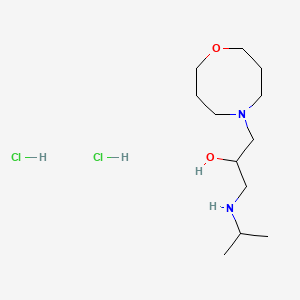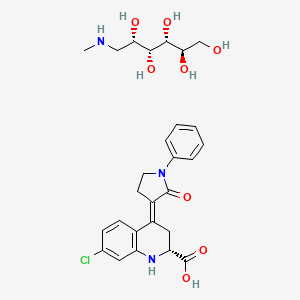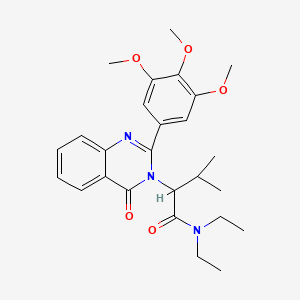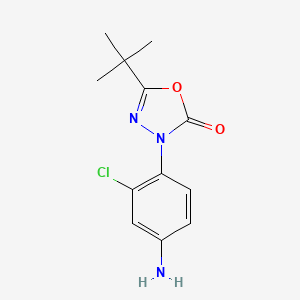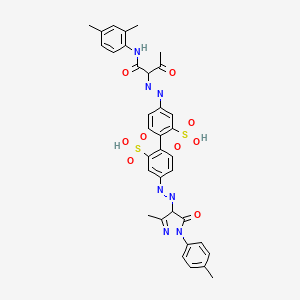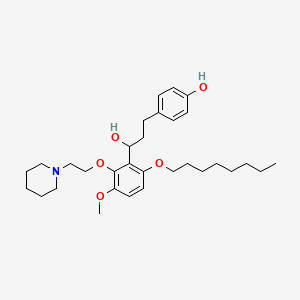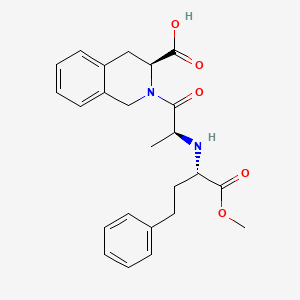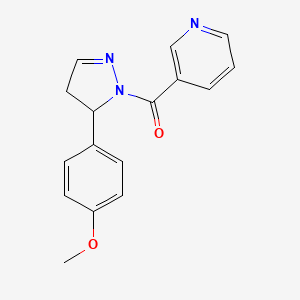
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline is a heterocyclic compound that features a pyrazoline ring substituted with a pyridylcarbonyl group and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-(3-pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline typically involves the reaction of 3-pyridylcarbonyl chloride with 4-methoxyphenylhydrazine under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazoline ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions include pyrazole derivatives, hydrazine derivatives, and substituted pyrazolines.
Applications De Recherche Scientifique
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 1-(3-pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(3-Pyridylcarbonyl)-5-(4-methoxyphenyl)-2-pyrazoline can be compared with similar compounds such as:
1-(3-Pyridylcarbonyl)-3,5-diphenyl-2-pyrazoline: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1-(3-Pyridylcarbonyl)-5-(4-chlorophenyl)-2-pyrazoline: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.
1-(3-Pyridylcarbonyl)-5-(4-nitrophenyl)-2-pyrazoline: The nitro group introduces different electronic effects, impacting the compound’s behavior in chemical reactions and its interaction with biological targets.
Propriétés
Numéro CAS |
121306-64-7 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-6-4-12(5-7-14)15-8-10-18-19(15)16(20)13-3-2-9-17-11-13/h2-7,9-11,15H,8H2,1H3 |
Clé InChI |
RFCZKHBGYOHXEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC=NN2C(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





